AB-PINACA-d9

Description

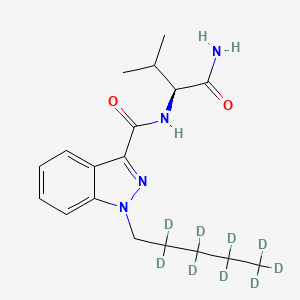

Structure

3D Structure

Properties

Molecular Formula |

C18H26N4O2 |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1/i1D3,4D2,5D2,8D2 |

InChI Key |

GIMHPAQOAAZSHS-XKXPCLCBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |

Origin of Product |

United States |

Synthesis and Structural Characterization of Ab Pinaca D9

Synthetic Pathways for Site-Specific Deuteration in AB-PINACA Analogs

The synthesis of AB-PINACA-d9 involves a multi-step process designed to introduce deuterium (B1214612) atoms at specific positions, namely the pentyl side chain, without altering the core structure or the chiral center of the molecule. The general strategy involves the preparation of a deuterated alkylating agent followed by its reaction with the appropriate indazole core structure.

A common synthetic route begins with the creation of a fully deuterated pentyl halide, such as 1-bromopentane-d9. This can be achieved through various established methods for deuteration, including the reduction of a suitable precursor with a deuterium source. For instance, a carboxylic acid or ester with a five-carbon chain can be reduced using a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄), followed by conversion of the resulting alcohol to the bromide.

Once the deuterated alkylating agent (e.g., 1-bromopentane-d9) is prepared, the next crucial step is the N-alkylation of the indazole ring. The core of the molecule, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1H-indazole-3-carboxamide, is reacted with the deuterated pentyl bromide. This reaction is typically carried out under basic conditions. The use of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) has been shown to be highly effective for achieving regioselective alkylation at the N-1 position of the indazole ring, which is required for AB-PINACA synthesis nih.govresearchgate.netnih.gov. This method minimizes the formation of the unwanted N-2 alkylated regioisomer, ensuring a higher yield of the desired product nih.gov.

The final step involves the purification of the crude product to isolate pure this compound. This is typically accomplished using chromatographic techniques to separate the final product from any unreacted starting materials, regioisomers, or other byproducts.

Advanced Spectroscopic Characterization Techniques for this compound Purity and Isotopic Enrichment

To confirm the successful synthesis and ensure the quality of this compound, a suite of advanced spectroscopic techniques is employed. These methods verify the chemical structure, assess its purity, and determine the degree of isotopic enrichment.

Mass Spectrometry (MS): Mass spectrometry is fundamental for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecule. For this compound, the molecular weight is expected to be approximately 339.5 g/mol , an increase of nine mass units compared to the non-deuterated AB-PINACA (approx. 330.4 g/mol ). Analysis of the isotopic cluster in the mass spectrum allows for the calculation of isotopic enrichment nih.govresearchgate.net. By comparing the measured isotopic distribution with the theoretical distribution, the percentage of molecules that are fully deuterated (d9), as well as the presence of partially deuterated (d1-d8) or non-deuterated (d0) species, can be quantified researchgate.netgithub.comresearchgate.netsigmaaldrich.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and confirming the site of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pentyl chain would be absent or significantly diminished, providing clear evidence of successful deuteration at that position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms on the pentyl chain, confirming the site-specific labeling wikipedia.orgsigmaaldrich.com.

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium in the pentyl chain will appear as multiplets (due to C-D coupling) and may show a slight upfield shift compared to the corresponding signals in the non-deuterated compound.

Interactive Data Table: Spectroscopic Data for this compound (Note: Exact values can vary based on instrumentation and conditions.)

| Technique | Parameter | Expected Observation for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺ | ~340.5 m/z (confirming mass increase of 9 Da) |

| Isotopic Enrichment | High abundance of the d9 isotopologue; low abundance of d0-d8 species. | |

| NMR Spectroscopy | ¹H NMR | Absence of signals corresponding to the pentyl chain protons. |

| ²H NMR | Presence of signals in the aliphatic region corresponding to the deuterated pentyl chain. |

Analytical Methodologies Employing Ab Pinaca D9

Chromatographic-Mass Spectrometric Techniques for AB-PINACA Quantification

Chromatographic techniques coupled with mass spectrometry are the gold standard for the definitive identification and quantification of synthetic cannabinoids due to their high sensitivity and selectivity. ark-tdm.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cannabinoids. nih.govacs.org For the analysis of AB-PINACA, specific GC-MS methodologies have been developed. These methods typically involve a sample preparation step followed by instrumental analysis.

Sample Preparation and Instrumental Parameters:

A common approach for sample preparation involves dilution of the analyte in a suitable solvent like methanol. swgdrug.org The instrumental parameters are critical for achieving optimal separation and detection. A typical GC-MS setup for AB-PINACA analysis is detailed in the table below. swgdrug.org

| Parameter | Value |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Split (20:1 ratio), 1 µL injection volume |

| Oven Program | Initial temp 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 9 min |

| MSD Transfer Line Temp | 280°C |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Mass Scan Range | 30-550 amu |

| Retention Time | ~17.22 minutes |

It is important to note that degradation of certain synthetic cannabinoids can occur during GC-MS analysis, which can be mitigated by optimizing injection parameters and using protective agents in the injection solvent. chromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) offer enhanced selectivity and sensitivity for the analysis of synthetic cannabinoids and their metabolites, often with simpler sample preparation compared to GC-MS. nih.govnih.govunipd.it These methods are particularly advantageous for analyzing complex biological matrices like blood and urine. unipd.it

LC-MS/MS Methodological Parameters:

LC-MS/MS methods for AB-PINACA often utilize a protein precipitation step for sample preparation, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode. unipd.it The table below outlines typical parameters for an LC-MS/MS method. restek.com

| Parameter | Value |

| Compound | Precursor Ion (m/z) |

| AB-PINACA | 331.2 |

LC-HRMS for Metabolite Profiling:

LC-HRMS is a powerful tool for identifying the metabolites of synthetic cannabinoids. nih.gov For AB-PINACA, studies using human hepatocytes and LC-HRMS have identified numerous metabolites, which is crucial for understanding its biotransformation and for developing comprehensive toxicological screening methods. nih.gov The primary metabolic reactions include pentyl hydroxylation, ketone formation, and glucuronidation. nih.govresearchgate.net

Application of Deuterated Internal Standards in Quantitative Analytical Procedures

The use of stable isotope-labeled internal standards, such as AB-PINACA-d9, is a cornerstone of accurate and precise quantitative analysis in mass spectrometry. clearsynth.comlcms.cz

Minimization of Matrix Effects and Enhancement of Analytical Accuracy

Biological matrices are complex and can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. medipharmsai.comnih.gov This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. eijppr.comresearchgate.net Deuterated internal standards like this compound are ideal for mitigating these effects. clearsynth.com Because they are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience similar matrix effects. lcms.cz By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix can be effectively normalized, leading to a significant improvement in analytical accuracy and precision. lcms.cz

Standardization and Reference Material Development for AB-PINACA Analysis

The availability of certified reference materials (CRMs) is fundamental for ensuring the quality and consistency of analytical measurements. cerilliant.comcaymanchem.comcerilliant.com CRMs for both AB-PINACA and its major metabolites are commercially available and are essential for method validation, calibration, and quality control. cerilliant.comcerilliant.com The use of these standards, in conjunction with deuterated internal standards like this compound, allows laboratories to produce traceable and comparable results, which is critical in forensic and regulatory settings. caymanchem.comunodc.org

Validation of Analytical Methods for AB-PINACA and its Metabolites

The validation of analytical methods is a formal process that demonstrates a method is suitable for its intended purpose. scispace.com For the quantification of AB-PINACA and its metabolites, method validation must assess several key parameters to ensure the reliability of the results. unipd.itpreprints.org

Key Validation Parameters:

A comprehensive validation of an analytical method for AB-PINACA would include the following parameters, with typical acceptance criteria:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. scispace.com | Signal-to-noise ratio of approximately 3:1 |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. scispace.com | Signal-to-noise ratio of approximately 10:1; accuracy and precision within acceptable limits (e.g., ±20% and <20% RSD) |

| Accuracy | The closeness of the measured value to the true value. | Typically within ±15-20% of the nominal concentration |

| Precision | The degree of agreement among a series of measurements. Expressed as relative standard deviation (RSD). | Typically ≤15-20% RSD |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. medipharmsai.com | Assessed to ensure it is minimized or compensated for by the internal standard |

Published validated methods for synthetic cannabinoids, including AB-PINACA, have demonstrated a wide range of linearity, with lower limits of quantification often in the low nanogram per milliliter (ng/mL) range, making them suitable for detecting relevant concentrations in biological samples. unipd.itpreprints.org For example, one LC-MS/MS method reported a limit of quantitation of 0.1 ng/mL for AB-PINACA in urine. preprints.org

Linearity, Limits of Detection, and Limits of Quantification in Complex Matrices

The use of this compound as an internal standard is integral to establishing key validation parameters for analytical methods, ensuring they are sensitive and reliable for forensic and research applications. oup.com These parameters include linearity, the limit of detection (LOD), and the limit of quantification (LOQ).

Research has demonstrated the successful validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying AB-PINACA in complex matrices like whole blood. In one such study, a 7-point calibration curve was established with concentrations ranging from 0.1 to 10.0 ng/mL. oup.com

For the metabolite AB-PINACA pentanoic acid in urine, a study reported an average correlation coefficient (r²) of 0.9877. ojp.gov The limit of detection (LOD) for this metabolite was found to be 2 ng/mL. ojp.gov Another study established the limit of quantification for various synthetic cannabinoids, including AB-PINACA metabolites, to be as low as the cutoff concentration of 10 ng/mL in urine samples. oup.com

The table below summarizes key validation parameters from various studies.

| Analyte | Matrix | Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ |

| AB-PINACA | Whole Blood | LC-MS/MS | 0.1–10.0 ng/mL | Not Specified | Not Specified | Not Specified |

| AB-PINACA pentanoic acid | Urine | LC-MS/MS | Not Specified | 0.9877 | 2 ng/mL | Not Specified |

| Various Synthetic Cannabinoids | Urine | LC-MS/MS | Not Specified | Not Specified | Not Specified | 10 ng/mL |

Stability Assessments of AB-PINACA Analytes in Research Samples

Understanding the stability of synthetic cannabinoids in biological samples is crucial for accurate toxicological analysis, particularly in forensic cases where samples may be stored for extended periods before analysis. This compound is employed in these studies to monitor the integrity of the target analyte, AB-PINACA, under various storage conditions. ojp.govoup.com

A comprehensive study on the stability of AB-PINACA in spiked human whole blood evaluated its persistence over a 12-week period at three different temperatures: ambient (22°C), refrigerated (4°C), and frozen (–20°C). oup.com The results indicated that AB-PINACA was relatively stable under all three conditions. nih.govmdpi.com However, frozen storage was identified as the optimal condition to preserve and stabilize all tested synthetic cannabinoids over the three-month period. nih.govoup.com

Another long-term stability study found that AB-PINACA was among the most stable analytes in blood under all storage conditions (freezer, refrigerator, and room temperature). ojp.gov In contrast, some metabolites, such as ADB-PINACA pentanoic acid, were found to be less stable at room temperature. ojp.gov Further research has shown that synthetic cannabinoid metabolites are generally much more stable in urine than in blood at temperatures of 37°C, 22°C, or 4°C. nii.ac.jp When stored at –30°C, 24 different synthetic cannabinoid metabolites were found to be stable in both blood and urine for up to 168 days. nii.ac.jp

The following table details the stability of AB-PINACA under different storage conditions.

| Analyte | Matrix | Storage Temperature | Duration | Stability Finding |

| AB-PINACA | Whole Blood | Ambient (22°C) | 12 weeks | Relatively Stable |

| AB-PINACA | Whole Blood | Refrigerated (4°C) | 12 weeks | Relatively Stable |

| AB-PINACA | Whole Blood | Frozen (–20°C) | 12 weeks | Stable |

| AB-PINACA | Blood | Room Temperature, Refrigerated, Frozen | Not Specified | Among the most stable analytes |

| 24 SCMs | Blood & Urine | –30°C | 168 days | Stable |

Metabolic Profiling Research of Ab Pinaca: Mechanisms and Metabolite Identification

In Vitro Metabolic Studies of AB-PINACA

In vitro models are fundamental in elucidating the metabolic pathways of new psychoactive substances like AB-PINACA. These studies provide a controlled environment to identify the specific enzymatic reactions and the resulting chemical structures of metabolites.

Human liver microsomes (HLMs) and pooled human hepatocytes are the primary in vitro systems used to investigate the metabolism of AB-PINACA. nih.govjefferson.edu HLMs contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them ideal for studying Phase I and Phase II metabolism. frontiersin.orgfrontiersin.org Researchers incubate AB-PINACA with HLMs or hepatocytes and then use advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the metabolites formed. nih.gov

In these experiments, the disappearance of the parent compound, AB-PINACA, over time is monitored to determine its metabolic stability. Studies have shown that AB-PINACA is extensively metabolized, with a significant decrease in the parent compound concentration after incubation periods of one to three hours. nih.gov For instance, after a 3-hour incubation with human hepatocytes, the peak area of AB-PINACA was observed to drop to 31% of its initial amount. nih.gov These models have successfully identified numerous metabolites, providing a comprehensive overview of its biotransformation. nih.govnih.gov

Phase I metabolism of AB-PINACA involves several key enzymatic reactions that modify its chemical structure. A total of 23 metabolites of AB-PINACA have been identified in studies using human hepatocytes. nih.gov The most significant Phase I biotransformations are:

Amide Hydrolysis: The most dominant metabolic pathway for AB-PINACA is the hydrolysis of the terminal carboxamide group, which results in the formation of AB-PINACA carboxylic acid. nih.govresearchgate.net This metabolite is consistently found in high abundance in in vitro experiments. nih.govjefferson.edu

Hydroxylation: This reaction adds a hydroxyl group to the AB-PINACA molecule at various positions. The primary sites of hydroxylation are the N-pentyl side chain, leading to the formation of 4-hydroxypentyl-AB-PINACA (4OH-AB-PINACA) and 5-hydroxypentyl-AB-PINACA (5OH-AB-PINACA). frontiersin.orgfrontiersin.org These hydroxylated metabolites have been shown to retain significant activity at cannabinoid receptors. frontiersin.orgfrontiersin.org Hydroxylation also occurs on the indazole core and the butane (B89635) moiety of the molecule. nih.gov

Ketone Formation: Oxidation of the pentyl side chain can also lead to the formation of a ketone, resulting in metabolites like carbonyl-AB-PINACA. nih.gov

Carboxylation: Further oxidation of the pentyl side chain can result in the formation of a carboxylic acid group, producing AB-PINACA pentanoic acid. nih.gov

Epoxide Formation: The formation of an epoxide on the molecule, with subsequent hydrolysis to a dihydrodiol, is another identified metabolic route. nih.gov

Multiple reactions can also occur on a single molecule, leading to the formation of metabolites with combined structural modifications, such as hydroxylation and amide hydrolysis. nih.gov

Table 1: Major Phase I Metabolites of AB-PINACA Identified in In Vitro Studies

| Metabolite Name | Biotransformation Pathway | Reference(s) |

| AB-PINACA carboxylic acid | Amide Hydrolysis | nih.govjefferson.eduresearchgate.net |

| 4-hydroxypentyl-AB-PINACA | Hydroxylation | frontiersin.orgfrontiersin.org |

| 5-hydroxypentyl-AB-PINACA | Hydroxylation | frontiersin.orgfrontiersin.org |

| Carbonyl-AB-PINACA | Ketone Formation | nih.gov |

| AB-PINACA pentanoic acid | Carboxylation | nih.gov |

| Dihydrodiol-AB-PINACA | Epoxide Formation and Hydrolysis | nih.gov |

Phase II metabolism typically involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For AB-PINACA, the primary Phase II pathway is glucuronidation, where glucuronic acid is attached to the hydroxylated Phase I metabolites. nih.govresearchgate.net

However, studies have shown that the glucuronidation of AB-PINACA's hydroxylated metabolites, such as 4OH-AB-PINACA and 5OH-AB-PINACA, is limited. frontiersin.orgfrontiersin.org When incubated with HLMs in the presence of the necessary cofactors, the formation of glucuronide conjugates is significantly less efficient compared to the hydroxylated metabolites of other synthetic cannabinoids like JWH-018. frontiersin.orgfrontiersin.org This suggests that the hydroxylated metabolites of AB-PINACA may have a longer duration of action in the body before being eliminated.

The biotransformation of AB-PINACA is carried out by several key enzyme families:

Carboxylesterases (CES): The hydrolysis of the amide bond in AB-PINACA to form AB-PINACA carboxylic acid is primarily mediated by carboxylesterase 1 (CES1) and, to a lesser extent, carboxylesterase 2 (CES2). nih.govmdpi.com The use of CES1 inhibitors has been shown to abolish the formation of this major metabolite in HLM studies. mdpi.com

Cytochrome P450 (CYP) Enzymes: The oxidative metabolism of AB-PINACA, including hydroxylation and ketone formation, is performed by CYP enzymes. nih.govmdpi.com Studies have indicated that AB-PINACA can inhibit the activity of several CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, suggesting these enzymes are involved in its metabolism. nih.govmdpi.com CYP3A4, in particular, is often a major contributor to the metabolism of many synthetic cannabinoids. researchgate.net

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the hydroxylated metabolites of AB-PINACA. While specific UGT isoforms responsible for AB-PINACA metabolism have not been fully elucidated, the parent compound has been shown to have a low inhibitory potential on several UGTs, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. mdpi.com

Table 2: Enzymes Involved in AB-PINACA Metabolism

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Reference(s) |

| Carboxylesterases | CES1, CES2 | Amide Hydrolysis | nih.govmdpi.com |

| Cytochrome P450 | CYP2C8, CYP2C9, CYP2C19, CYP3A4 | Hydroxylation, Ketone Formation | nih.govmdpi.com |

| UDP-Glucuronosyltransferases | Various UGTs | Glucuronidation | mdpi.com |

In Vivo Metabolic Research in Experimental Animal Models

Research using mice has been instrumental in understanding the in vivo effects of AB-PINACA and its metabolites. frontiersin.orgnih.gov Following administration of AB-PINACA to mice, the parent compound and its active metabolite, 4OH-AB-PINACA, have been shown to produce CB1 receptor-mediated effects, such as hypothermia. frontiersin.orgfrontiersin.org This confirms that not only is AB-PINACA metabolized to hydroxylated forms in vivo, but that these metabolites are also pharmacologically active. frontiersin.orgfrontiersin.org

Furthermore, analysis of authentic human urine samples from suspected AB-PINACA users has confirmed the presence of many of the same metabolites identified in the in vitro studies. jefferson.edu The most abundant metabolites detected in urine are typically the AB-PINACA carboxylic acid and various hydroxylated metabolites, which aligns with the findings from human hepatocyte incubations. jefferson.edu This validates the use of in vitro models for predicting the major urinary metabolites for forensic detection purposes.

Comparative Metabolic Pathways with Other Synthetic Cannabinoids and Δ9-THC

The metabolic fate of AB-PINACA is characterized by several biotransformations, primarily mediated by cytochrome P450 (CYP) enzymes and carboxylesterases (CES). nih.govprobiologists.com When compared to other synthetic cannabinoids (SCs) and the primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (Δ9-THC), both similarities and crucial differences in metabolic pathways emerge, which influence their pharmacological and toxicological profiles.

The metabolism of AB-PINACA predominantly involves two major pathways: amide hydrolysis and oxidation. nih.govresearchgate.net Amide hydrolysis, often a dominant biotransformation, cleaves the terminal amide group to form AB-PINACA carboxylic acid, a major metabolite frequently identified in biological samples. nih.govresearchgate.netresearchgate.net Oxidation reactions, mainly hydroxylation, occur at various positions, including the N-pentyl side chain (producing 4-hydroxy and 5-hydroxy metabolites), the indazole core, and the butane moiety. nih.govnih.gov Subsequent oxidation of hydroxylated metabolites can lead to the formation of ketones, such as carbonyl-AB-PINACA. nih.govnih.gov

In comparison, other SCs with structural modifications exhibit altered metabolic patterns. For instance, 5F-AB-PINACA, the 5-fluoro analog of AB-PINACA, undergoes similar metabolic reactions but also experiences oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites that are shared with AB-PINACA. nih.govresearchgate.net This additional pathway significantly influences the profile of major metabolites. For SCs with a tert-butyl group instead of AB-PINACA's valine-like moiety, such as ADB-PINACA, the rate of carboxamide hydrolysis can be suppressed. ovid.com In contrast, earlier SCs like JWH-018 are also extensively metabolized through hydroxylation by CYP2C9 and CYP1A2, but the resulting active metabolites and their subsequent conjugation pathways differ. nih.gov

The comparison with Δ9-THC reveals fundamental differences in pharmacodynamics and metabolism. While both compounds target cannabinoid receptors, AB-PINACA acts as a full agonist with higher potency and efficacy at the CB1 receptor, whereas Δ9-THC is a partial agonist. frontiersin.orgnih.govnih.gov This distinction is critical, as the primary hydroxylated metabolites of AB-PINACA (e.g., 4OH-AB-PINACA and 5OH-AB-PINACA) retain high affinity and full agonist activity at CB1 receptors. frontiersin.orgnih.gov Furthermore, these active metabolites demonstrate limited glucuronidation in vitro, suggesting they may have a prolonged biological activity compared to the metabolites of Δ9-THC, which are more readily conjugated and eliminated. frontiersin.org This sustained activity of metabolites may contribute to the distinct toxicological profile observed with AB-PINACA compared to marijuana. nih.gov

Interactive Table: Comparative Metabolic Pathways

| Compound | Primary Metabolic Reactions | Key Metabolites | Comparison Notes |

|---|---|---|---|

| AB-PINACA | Amide Hydrolysis, Hydroxylation (Pentyl, Indazole), Ketone Formation | AB-PINACA carboxylic acid, 4-OH-AB-PINACA, 5-OH-AB-PINACA, Carbonyl-AB-PINACA | Metabolites retain high CB1 receptor activity. frontiersin.orgnih.gov |

| 5F-AB-PINACA | Amide Hydrolysis, Hydroxylation, Oxidative Defluorination | 5-hydroxypentyl-AB-PINACA, AB-PINACA pentanoic acid | Fluorine substitution introduces a major metabolic pathway. nih.govresearchgate.net |

| JWH-018 | Hydroxylation (Indole, Naphthyl, Pentyl), Carboxylation | Monohydroxylated and carboxylated derivatives | Metabolism primarily driven by CYP2C9 and CYP1A2. nih.gov |

| Δ9-THC | Hydroxylation, Carboxylation, Glucuronidation | 11-OH-THC (active), THC-COOH (inactive) | Parent compound is a partial agonist; metabolites are more readily conjugated for excretion. frontiersin.orgnih.gov |

Role of Deuterated Analogs in Elucidating Metabolic Transformations

Deuterated analogs, which are stable isotopically labeled (SIL) versions of a compound, are indispensable tools in modern metabolic research. In these analogs, one or more hydrogen atoms are replaced with their heavier isotope, deuterium (B1214612). This substitution results in a molecule that is chemically identical in its reactions but has a higher molecular weight, making it distinguishable by mass spectrometry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a property that can, in some cases, slow the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step, an effect known as the Deuterium Kinetic Isotope Effect (DKIE). researchgate.netnih.gov

In the context of AB-PINACA metabolism, its deuterated analog, AB-PINACA-d9, serves a crucial role as an internal standard for quantitative analysis in complex biological matrices. During in vitro metabolism studies, such as those using human liver microsomes (HLMs) or human hepatocytes, the non-labeled AB-PINACA is incubated to allow biotransformation to occur. nih.govresearchgate.net

To accurately trace the formation of metabolites and the depletion of the parent drug over time, a known quantity of this compound is added to the samples before analysis by liquid chromatography-mass spectrometry (LC-MS). Because this compound co-elutes with and has the same ionization efficiency as the non-labeled AB-PINACA, it can effectively correct for variations in sample preparation, extraction, and instrument response. The mass spectrometer can differentiate between the native compound and the heavier deuterated standard, allowing for precise and accurate quantification of the parent drug and its metabolites. This technique is fundamental for constructing accurate metabolic stability profiles and for determining the kinetics of metabolite formation, thereby enabling researchers to map the metabolic pathways with high confidence. nih.gov

The identification of unique and abundant metabolites is essential for developing reliable analytical methods for forensic and clinical toxicology. Research using human hepatocytes has successfully identified several key metabolites of AB-PINACA that can serve as biomarkers of exposure. nih.govfrontiersin.org The use of deuterated standards is integral to the validation of these biomarkers. nih.govnih.gov

The most significant biomarkers for AB-PINACA are its major metabolites, which are consistently detected in authentic biological samples. nih.govresearchgate.net These include:

AB-PINACA carboxylic acid : Formed via the hydrolysis of the terminal amide. It is often one of the most abundant metabolites found in urine. nih.govresearchgate.net

Hydroxylated Metabolites : Specifically, hydroxylation on the pentyl side chain, yielding products like 4-hydroxypentyl-AB-PINACA (4-OH-AB-PINACA). These metabolites are not only biomarkers but are also pharmacologically active. frontiersin.orgnih.gov

Carbonyl-AB-PINACA : A ketone metabolite formed from the further oxidation of a hydroxylated precursor. nih.govoup.com

The role of deuterated analogs like this compound in this process is to ensure the analytical methods used to detect these biomarkers are robust and quantitative. By using SIL internal standards, laboratories can develop highly sensitive and specific assays (e.g., LC-MS/MS) for these target metabolites. This allows for unambiguous confirmation of AB-PINACA consumption, even when the parent compound is no longer detectable in a biological sample due to extensive metabolism. researchgate.netnih.gov

Interactive Table: Key Metabolite Biomarkers of AB-PINACA

| Biomarker | Metabolic Pathway | Significance in Research |

|---|---|---|

| AB-PINACA carboxylic acid | Amide Hydrolysis | Major and abundant urinary metabolite, a reliable indicator of consumption. nih.govresearchgate.netresearchgate.net |

| 4-hydroxypentyl-AB-PINACA | Oxidation (Hydroxylation) | A primary phase I metabolite that retains significant CB1 receptor activity. frontiersin.orgnih.gov |

| Carbonyl-AB-PINACA | Oxidation (Ketone Formation) | An abundant metabolite identified in human hepatocyte incubations. nih.govnih.gov |

| AB-PINACA N-pentanoic acid | Oxidation (Carboxylation) | A further oxidation product of the pentyl side chain. nih.govnih.gov |

Table of Mentioned Compounds

| Abbreviation / Common Name | Chemical Name |

|---|---|

| AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |

| This compound | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide-d9 |

| 5F-AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |

| ADB-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |

| Δ9-THC | Δ9-tetrahydrocannabinol |

| JWH-018 | Naphthalene-1-yl-(1-pentylindol-3-yl)methanone |

| 4OH-AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |

| 5OH-AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide |

| AB-PINACA carboxylic acid | 1-pentyl-1H-indazole-3-carboxylic acid |

| Carbonyl-AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-oxopentyl)-1H-indazole-3-carboxamide |

| AB-PINACA pentanoic acid | 5-(3-((S)-1-amino-3-methyl-1-oxobutan-2-ylcarbamoyl)-1H-indazol-1-yl)pentanoic acid |

Pharmacological Investigation of Ab Pinaca: Receptor Interactions and Cellular Signaling

Cannabinoid Receptor Binding Affinity Profiling (CB1R and CB2R)

AB-PINACA demonstrates high affinity for the cannabinoid CB1 receptor (CB1R), which is predominantly expressed in the central nervous system. Studies have reported Ki values for AB-PINACA at the human CB1R ranging from approximately 2.64 nM to 4.0 nM nih.govnih.govljmu.ac.uk. For comparison, the endogenous cannabinoid Δ⁹-THC has a reported Ki of approximately 9.6 nM for CB1R, while the reference agonist CP-55,940 shows a Ki of around 0.92 nM nih.gov. AB-PINACA also exhibits high affinity for the CB2 receptor (CB2R), with reported Ki values around 0.88 nM wikipedia.orgnih.govljmu.ac.uk.

Table 1: Cannabinoid Receptor Binding Affinity (Ki Values)

| Compound | Receptor | Ki (nM) | Source Index(es) |

| AB-PINACA | CB1R | 2.64 - 4.0 | nih.govnih.govljmu.ac.uk |

| AB-PINACA | CB1R | 2.87 | wikipedia.orgnih.govljmu.ac.uk |

| AB-PINACA | CB1R | 31.73 | biomolther.org |

| AB-PINACA | CB2R | 0.88 | wikipedia.orgnih.govljmu.ac.uk |

| Δ⁹-THC | CB1R | 9.6 | nih.gov |

| CP-55,940 | CB1R | 0.92 | nih.gov |

Receptor Efficacy and Downstream Signal Transduction Mechanisms

Upon binding to cannabinoid receptors, AB-PINACA elicits downstream signaling cascades that modulate cellular activity. Its efficacy, representing the maximal response it can produce, is a key factor in its potent effects.

AB-PINACA acts as a full agonist at CB1 receptors, effectively activating G proteins and leading to downstream signaling events. In assays measuring G-protein activation, AB-PINACA demonstrated a potency of 12.8 nM and an efficacy of 71.9 ± 5.8% nih.govfrontiersin.orgresearchgate.net. This is comparable in potency to Δ⁹-THC (12.5 nM) but shows significantly higher efficacy (39.0 ± 2.7%) nih.gov.

Furthermore, AB-PINACA potently inhibits adenylyl cyclase, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It inhibits adenylyl cyclase with a potency of 3.9 nM and an efficacy of 72.0 ± 2.1% nih.govfrontiersin.orgresearchgate.net. This is higher potency but lower efficacy compared to the reference compound CP-55,940 (16.3 nM potency, 86.7 ± 6.4% efficacy) researchgate.net. Importantly, a major metabolite of AB-PINACA, 4OH-AB-PINACA, also retains significant activity, exhibiting higher efficacy (87.0 ± 2.9%) in adenylyl cyclase inhibition, albeit with lower potency (141 nM) than the parent compound nih.govfrontiersin.orgresearchgate.net. The activation of G proteins by CB1 receptor agonists leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels mdpi.comdergipark.org.trcambridge.org.

Table 2: Functional Activity of AB-PINACA at CB1 Receptors

| Assay / Parameter | Compound | Value | Source Index(es) |

| G-Protein Activation | |||

| Potency (EC₅₀) | AB-PINACA | 12.8 nM | nih.govfrontiersin.orgresearchgate.net |

| Efficacy (Emax) | AB-PINACA | 71.9 ± 5.8% | nih.govfrontiersin.orgresearchgate.net |

| Potency (EC₅₀) | Δ⁹-THC | 12.5 nM | nih.gov |

| Efficacy (Emax) | Δ⁹-THC | 39.0 ± 2.7% | nih.gov |

| Adenylyl Cyclase Inhibition | |||

| Potency (EC₅₀) | AB-PINACA | 3.9 nM | nih.govfrontiersin.orgresearchgate.net |

| Efficacy (Emax) | AB-PINACA | 72.0 ± 2.1% | nih.govfrontiersin.orgresearchgate.net |

| Potency (EC₅₀) | 4OH-AB-PINACA | 141 nM | nih.govfrontiersin.orgresearchgate.net |

| Efficacy (Emax) | 4OH-AB-PINACA | 87.0 ± 2.9% | nih.govfrontiersin.orgresearchgate.net |

Chronic exposure to cannabinoid receptor agonists can lead to receptor desensitization and internalization, mechanisms that contribute to the development of tolerance. Studies indicate that prolonged treatment with AB-PINACA results in greater desensitization of CB1 receptors compared to Δ⁹-THC nih.govfrontiersin.orgnih.gov. This desensitization manifests as a reduction in both the potency and efficacy of the receptor's response to agonists nih.govfrontiersin.orgresearchgate.net. Receptor desensitization and internalization are typically mediated by the recruitment of β-arrestin proteins to the activated receptor, which uncouples it from G protein signaling and targets it for degradation or recycling mdpi.comdergipark.org.tracs.orgacs.orgbiorxiv.org. The increased efficacy of some SCAs, including AB-PINACA, in activating β-arrestin pathways may correlate with the rapid development of tolerance observed with their use biorxiv.org.

Structure-Activity Relationship (SAR) Studies of AB-PINACA and Related Indazole Carboxamides

Research into indazole carboxamides has revealed several key SAR trends:

Heterocyclic Core: Indazole-based scaffolds generally confer higher affinity and potency at CB1 receptors compared to their indole (B1671886) counterparts nih.govotago.ac.nz.

Pendant Amino Acid Moiety: The nature of the amino acid side chain significantly impacts activity. For instance, tert-leucinate derivatives tend to be more potent and exhibit higher affinity than valinate derivatives nih.govotago.ac.nz.

N1 Substituent (Tail): The alkyl chain at the N1 position of the indazole ring plays a critical role. An n-pentyl tail, as present in AB-PINACA, has been identified as optimal for CB1 receptor activation researchgate.net. Modifications to this tail, such as the introduction of fluorine, can further enhance CB1 affinity biomolther.org.

Table 3: Structure-Activity Relationship (SAR) Observations for Indazole Carboxamides

| Structural Feature | Impact on CB1R Activity | Source Index(es) |

| Heterocyclic Core | Indazole core > Indole core for potency and affinity | nih.govotago.ac.nz |

| Pendant Amino Acid Moiety | Tert-leucinate > Valinate for potency and affinity | nih.govotago.ac.nz |

| N1 Substituent (Tail) | N-pentyl tail optimal for CB1 activation | researchgate.net |

| N1 Substituent (Tail) | Fluorine substitution in pentyl group increased affinity | biomolther.org |

| Overall Contribution | Pendant amide group and heteroaromatic core > N1 substituent | otago.ac.nz |

AB-PINACA exhibits a pharmacological profile that is often more potent and efficacious than that of the endogenous cannabinoid Δ⁹-THC mdpi.comdergipark.org.trwikipedia.orgnih.govfrontiersin.orgnih.govotago.ac.nzresearchgate.net. While AB-PINACA shows similar binding affinity to CB1 receptors as Δ⁹-THC, it demonstrates greater efficacy in G-protein activation and higher potency in inhibiting adenylyl cyclase nih.govfrontiersin.orgnih.gov. Furthermore, AB-PINACA has been shown to fully substitute for Δ⁹-THC in rat discrimination studies, indicating similar psychoactive effects, but with approximately 1.5 times greater potency wikipedia.org. Compared to other synthetic cannabinoid classes, indazole carboxamides like AB-PINACA are generally considered more potent than indole derivatives otago.ac.nzresearchgate.net. The potent and efficacious activation of CB1 receptors by AB-PINACA contributes to its significant physiological effects and potential for severe adverse outcomes when abused mdpi.comdergipark.org.trnih.govfrontiersin.orgnih.govresearchgate.net.

Challenges and Future Directions in Ab Pinaca Research

Analytical Challenges in the Detection and Differentiation of Emerging Synthetic Cannabinoid Analogs

The detection and differentiation of synthetic cannabinoid analogs are fraught with analytical difficulties, primarily stemming from their vast structural diversity and the continuous introduction of new compounds. brjac.com.brfrontiersin.org

Structural Similarity and Isomerism: New analogs often have minor structural modifications compared to their predecessors, such as the substitution of a single atom or altered side chains. brjac.com.br This results in a plethora of isomeric and structurally similar compounds that are difficult to distinguish using standard analytical techniques. For instance, isomers often produce similar mass spectra and have close chromatographic retention times, complicating unambiguous identification. nih.gov

Lack of Reference Materials: A major challenge for forensic chemists is the lack of certified reference materials for newly emerged substances. researchgate.net Validated analytical methods rely on these standards for comparison and confirmation. Without them, the definitive identification of an unknown substance is significantly hindered.

Matrix Complexity: Synthetic cannabinoids are often detected in complex biological matrices like blood, urine, and oral fluid, or in seized herbal mixtures. nih.govnih.gov The presence of endogenous matrix components can interfere with analysis, causing effects like ion suppression or enhancement in mass spectrometry, which can lead to inaccurate quantification. researchgate.net

Low Concentrations: Due to their high potency, many synthetic cannabinoids are effective at very low doses. frontiersin.orgnih.gov Consequently, the concentrations of the parent compound and its metabolites in biological samples are often extremely low, requiring highly sensitive analytical instrumentation for detection. nih.gov

Evolving Chemical Landscape: The clandestine nature of synthetic cannabinoid production means that as soon as one compound is identified and controlled, new, structurally different ones appear on the market to circumvent legislation. cannabisandhealth.org This rapid evolution requires constant updating of analytical methods and reference libraries. frontiersin.orgnih.gov

Advanced Approaches for Metabolic Pathway Prediction and Comprehensive Metabolite Characterization

Given that synthetic cannabinoids are extensively metabolized, the parent compound is often undetectable in urine samples. frontiersin.orgnews-medical.net Therefore, identifying the major metabolites is crucial for confirming intake.

In Vitro and In Silico Models: To proactively study the metabolism of new compounds, researchers utilize various models. In silico prediction software, such as MetaSite, can forecast likely metabolic pathways. nih.govresearchgate.net These predictions are then often confirmed using in vitro models, most commonly pooled human liver microsomes (pHLM) and human hepatocytes, which contain the necessary metabolic enzymes. nih.govnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for metabolite identification. nih.govfrontiersin.org It allows for the accurate mass measurement of potential metabolites, helping to determine their elemental composition and propose structures. This technique has been successfully applied to elucidate the metabolic pathways of numerous synthetic cannabinoids, including AB-PINACA. nih.govresearchgate.net

Metabolic Profile of AB-PINACA: Studies using human hepatocytes have identified numerous metabolites of AB-PINACA. The primary biotransformations include carboxamide hydrolysis, hydroxylation at various positions on the pentyl side chain, and the formation of ketones. nih.govresearchgate.net One study identified 23 distinct metabolites of AB-PINACA, demonstrating its complex metabolic fate. nih.govresearchgate.net The major urinary metabolites often result from these transformations. For example, the ketone metabolite of the structurally related ADB-PINACA was found to be the most abundant in human hepatocyte incubations. nih.gov

Below is a table summarizing the major metabolic transformations observed for AB-PINACA from in vitro studies.

| Metabolic Reaction | Description | Common Metabolites |

| Amide Hydrolysis | Cleavage of the amide bond, forming a carboxylic acid. | AB-PINACA carboxylic acid |

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the N-pentyl chain. | 4-hydroxy-pentyl-AB-PINACA |

| Ketone Formation | Oxidation of a secondary alcohol to a ketone. | Carbonyl-AB-PINACA |

| Carboxylation | Further oxidation of a hydroxylated metabolite to a carboxylic acid. | AB-PINACA pentanoic acid |

| Glucuronidation | Phase II conjugation with glucuronic acid to increase water solubility for excretion. | Hydroxylated metabolite glucuronides |

Data sourced from scientific literature on AB-PINACA metabolism. nih.govresearchgate.net

Importance of Deuterated Standards in Addressing Research Gaps and Enhancing Methodological Robustness

The use of stable isotope-labeled internal standards, such as AB-PINACA-d9, is the gold standard for quantitative analysis in mass spectrometry. google.com

Improving Accuracy and Precision: Deuterated standards are chemically identical to the analyte of interest but have a higher mass due to the presence of deuterium (B1214612) atoms. They exhibit the same chemical and physical properties during sample preparation, chromatography, and ionization. lcms.cz By adding a known amount of the deuterated standard to a sample, it can be used to correct for analyte loss during extraction and to compensate for matrix effects, significantly improving the accuracy and reproducibility of quantification. researchgate.netlcms.cz

Facilitating Pharmacokinetic Studies: Accurate quantification is essential for pharmacokinetic studies that examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. Deuterated standards enable the reliable measurement of drug and metabolite concentrations over time in various biological fluids, which is critical for understanding a compound's behavior in the body. nih.gov

Method Validation: These standards are crucial for the validation of new analytical methods according to forensic toxicology guidelines. researchgate.net They are used to assess key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects. researchgate.netresearchgate.net

Interdisciplinary Research Paradigms for a Holistic Understanding of Synthetic Cannabinoids

The complex challenges posed by synthetic cannabinoids cannot be addressed by a single scientific discipline. A holistic understanding requires an integrated, interdisciplinary approach.

Collaboration is Key: Effective research requires collaboration between forensic chemists, who identify new compounds; toxicologists and pharmacologists, who study their metabolic fate and effects; and clinicians, who report on the human effects observed in emergency departments. frontiersin.org

Integrating Data: Combining data from law enforcement seizures, clinical toxicology reports, and basic science research allows for a more comprehensive picture of the synthetic cannabinoid phenomenon. This integration helps to identify trends in use, understand the pharmacology of new analogs, and develop better analytical methods.

Bridging Basic and Applied Science: Basic research into the cannabinoid system, which led to the initial synthesis of many of these compounds for therapeutic exploration, has been "hijacked" for illicit purposes. nih.gov There is now a need for basic and clinical scientists to provide data and expert advice to inform public health policy, harm reduction strategies, and regulatory decision-making. nih.gov This collaborative paradigm is essential for staying ahead of the ever-changing landscape of new psychoactive substances and mitigating their potential harm.

Q & A

What validated analytical methods are recommended for detecting and quantifying AB-PINACA-d9 in complex biological matrices?

Basic Research Focus

this compound, a deuterated synthetic cannabinoid, requires precise analytical methods due to its structural similarity to non-deuterated analogs. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) using a Zorbax Eclipse Plus C18 Rapid Resolution HD column has demonstrated a retention time of 8.2 minutes under optimized gradient conditions, enabling baseline separation from metabolites . Method validation should follow IUPAC guidelines, including calibration curves (1–100 ng/mL range), recovery rates (>85%), and inter-day precision (<15% RSD). Matrix effects (e.g., ion suppression in blood vs. urine) must be assessed using deuterated internal standards to ensure accuracy .

How can researchers design a pharmacokinetic study to evaluate this compound’s metabolic stability in vitro?

Basic Research Focus

A robust in vitro metabolic study should:

- Use human liver microsomes (HLMs) at 1 mg/mL protein concentration, incubated with this compound (10 µM) and NADPH.

- Apply time-course sampling (0–60 minutes) and quantify parent compound depletion via LC-MS/MS.

- Control for nonspecific binding using glass fiber filters and validate enzyme kinetics (e.g., Km and Vmax) via Michaelis-Menten modeling .

- Include positive controls (e.g., testosterone for CYP3A4 activity) and assess metabolite formation using high-resolution MS to differentiate deuterated vs. non-deuterated fragments .

What methodologies address conflicting data on this compound’s binding affinity at CB1 receptors across studies?

Advanced Research Focus

Discrepancies in reported CB1 receptor Ki values (e.g., 0.5 nM vs. 2.1 nM) may arise from assay conditions. To resolve this:

- Standardize radioligand displacement assays using [³H]CP-55,940, with membrane preparations from HEK293 cells stably expressing human CB1.

- Control for assay variables: temperature (25°C vs. 37°C), buffer composition (Tris-HCl vs. HEPES), and GTPγS concentration (50 µM for G-protein uncoupling).

- Apply statistical equivalence testing (TOST) to determine if differences fall within a pre-defined equivalence margin (±0.3 nM) .

How can researchers ensure specificity in this compound quantification when co-administered with structurally similar synthetic cannabinoids?

Advanced Research Focus

Specificity challenges arise in poly-drug exposure scenarios (e.g., this compound with 5F-ADB). Solutions include:

- MRM transitions targeting unique deuterated fragments (e.g., m/z 358 → 232 for this compound vs. m/z 352 → 226 for 5F-ADB).

- Cross-validate results with orthogonal methods like nuclear magnetic resonance (NMR) or ion mobility spectrometry (IMS) to confirm isotopic patterning .

- Use computational tools (e.g., molecular docking) to predict chromatographic behavior and optimize column selectivity .

What ethical frameworks guide human tissue-based studies investigating this compound’s neurotoxicological effects?

Basic Research Focus

Studies using post-mortem brain tissues or ex vivo models must:

- Obtain IRB approval and documented consent for tissue use, adhering to Declaration of Helsinki principles.

- Anonymize donor data and exclude tissues with confounding factors (e.g., prolonged agonal states).

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify the study’s societal benefit, particularly in addressing synthetic cannabinoid-related public health risks .

How should researchers approach reproducibility challenges in synthesizing this compound for controlled pharmacological studies?

Advanced Research Focus

Reproducible synthesis requires:

- Detailed reaction protocols: e.g., deuterium incorporation via Pd/C-catalyzed hydrogen-deuterium exchange under inert atmosphere (≥99% D₂ purity).

- Purity verification using orthogonal methods (HPLC-UV, NMR, elemental analysis).

- Adherence to IUPAC’s Good Research Practices, including batch-to-batch consistency checks and open-access reporting of synthetic pathways to mitigate “replication crises” .

What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Focus

For non-linear dose-response data (e.g., hormetic effects):

- Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.

- Assess goodness-of-fit via Akaike Information Criterion (AIC) and residual plots.

- Address outliers with robust regression (e.g., Huber weighting) and report 95% confidence intervals for EC₅₀ values .

How can mixed-methods research designs enhance understanding of this compound’s behavioral effects in preclinical models?

Advanced Research Focus

Integrate quantitative (e.g., locomotor activity scoring) and qualitative (ethnographic observation of social behaviors) methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.